1-Methyl-1,4-diazaspiro[5.5]undecane
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Overview
Description
1-Methyl-1,4-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two nitrogen atoms within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,4-diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and amines in the presence of acid catalysts to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes, including the use of olefin metathesis reactions with Grubbs catalysts . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,4-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxamic acid derivatives.
Reduction: Reduction reactions yield alcohols and other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include oxamic acid derivatives, alcohols, and various substituted spirocyclic compounds .
Scientific Research Applications
1-Methyl-1,4-diazaspiro[5.5]undecane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound binds to the active site of the protein, blocking its function and thereby exerting its antibacterial effects.
Comparison with Similar Compounds
1-Methyl-1,4-diazaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but contains an oxygen atom, which imparts different chemical properties and biological activities.
3,9-Diazaspiro[5.5]undecane: This compound is known for its activity as a γ-aminobutyric acid type A receptor antagonist.
2,4-Dioxa- and 2,4-Diazaspiro[5.5]undecanones: These compounds exhibit unique reactivity due to the presence of oxygen and nitrogen atoms in the spirocyclic framework.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-Methyl-1,4-diazaspiro[5.5]undecane is a nitrogen-containing heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique spirocyclic structure contributes to its potential therapeutic applications, especially in cancer treatment and metabolic disorders.
Chemical Structure and Properties
The compound has the molecular formula C9H18Cl2N2 and is characterized by a bicyclic framework containing nitrogen atoms. The presence of a methyl group at one nitrogen atom enhances its solubility, making it suitable for various pharmaceutical applications.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : The compound has shown anti-proliferative effects against various cancer cell lines, suggesting its potential as a therapeutic agent targeting abnormal cellular growth.
- Interaction with Biological Targets : It acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, essential for bacterial survival, indicating its potential in treating tuberculosis.
- Modulation of Neurotransmitter Activity : Some studies suggest that related compounds may interact with GABA receptors, influencing neuronal excitability and potentially offering therapeutic benefits for neurological disorders.
Anticancer Activity
This compound has demonstrated significant anticancer activity:
- In vitro Studies : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
- Mechanistic Insights : Its efficacy may be linked to the modulation of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.
Metabolic Disorders
The compound's biological profile also includes potential applications in treating metabolic disorders:
- Obesity Treatment : Compounds derived from the diazaspiro framework have been investigated for their ability to inhibit enzymes involved in fat metabolism, such as acetyl CoA carboxylase (ACC) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .
- MCH-R1 Antagonism : Antagonizing melanin-concentrating hormone receptor 1 (MCH-R1) has been identified as a mechanism through which these compounds may aid in weight management and metabolic regulation .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Methyl group at one nitrogen atom | Enhanced solubility due to methyl substitution |
3,9-Diazaspiro[5.5]undecane | Contains two nitrogen atoms | Known for activity as a GABA receptor antagonist |
1-Oxa-9-diazaspiro[5.5]undecane | Oxygen atom replaces one nitrogen | Different chemical properties affecting biological activity |
1,4-Diazaspiro[5.5]undecane | Basic structure without halogen | Serves as a scaffold for developing new therapeutic agents |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Studies : In vitro experiments showed that this compound could inhibit proliferation in breast cancer cell lines with an IC50 value indicative of strong activity against these cells.
- Pharmacokinetics : A pharmacokinetic study indicated that derivatives of this compound exhibited favorable absorption characteristics in animal models, suggesting potential for oral bioavailability and systemic efficacy .
Properties
CAS No. |
933716-23-5 |
---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-methyl-1,4-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C10H20N2/c1-12-8-7-11-9-10(12)5-3-2-4-6-10/h11H,2-9H2,1H3 |
InChI Key |
JEULWRNDCDRAIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC12CCCCC2 |
Origin of Product |
United States |
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